molecular formula C7H13Cl2N3O2 B2952414 methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride CAS No. 105560-99-4

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride

Cat. No.: B2952414
CAS No.: 105560-99-4
M. Wt: 242.1
InChI Key: VYJYVKKLRJEMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride is a dihydrochloride salt of a propanoate ester featuring a pyrazole substituent. This compound is widely utilized as a building block in organic synthesis and pharmaceutical research due to its reactive amino and ester groups, as well as the heterocyclic pyrazole ring, which enhances molecular interactions. Its dihydrochloride form improves water solubility, making it suitable for applications requiring aqueous compatibility .

Properties

IUPAC Name

methyl 2-amino-3-pyrazol-1-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)5-10-4-2-3-9-10;;/h2-4,6H,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJYVKKLRJEMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1C=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with hydrazine hydrate to form the pyrazole ring. This is followed by the introduction of the amino group and subsequent esterification. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases caused by microbial infections.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Pyrazole-Substituted Propanoates

Key structural analogs differ in substituents on the pyrazole ring or the ester/amino group. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Features Applications References
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride Pyrazole (unsubstituted) Not explicitly stated High polarity, dihydrochloride enhances solubility Pharmaceutical intermediates, crystallography studies
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride 4-Methylpyrazole 296.55 Increased lipophilicity due to methyl group Building block for hydrophobic drug candidates
Methyl 2-amino-3-(1-methyl-1H-imidazol-2-yl)propanoate dihydrochloride 1-Methylimidazole Not stated Imidazole ring offers distinct H-bonding potential Enzyme inhibition studies, industrial-grade APIs
Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride 1,3-Dimethylpyrazole Not stated Steric hindrance from dimethyl groups Chiral compound synthesis, flavor/fragrance industry
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl (non-pyrazole) Not stated Aromatic nitro group for redox reactivity Intermediate in amino alcohol synthesis

Key Observations :

  • Solubility: Dihydrochloride salts (e.g., this compound) exhibit superior aqueous solubility compared to non-salt forms like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate .
  • Reactivity : The unsubstituted pyrazole in the parent compound allows for broader functionalization, whereas methyl or dimethyl groups (e.g., in and ) limit regioselective modifications.
  • Biological Activity : Imidazole-containing analogs (e.g., ) may exhibit enhanced binding to metalloenzymes due to the imidazole’s metal-chelating properties.

Industrial and Pharmaceutical Relevance

  • Building Blocks: this compound is prioritized in crystallography and small-molecule refinement (e.g., via SHELX programs ).
  • Drug Development : Imidazole and dimethylpyrazole analogs are marketed as industrial or pharmacy-grade materials, suggesting roles in API synthesis .
  • Niche Applications: The nitro-phenyl derivative serves as a precursor to amino alcohols, critical in chiral chemistry.

Biological Activity

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C7H10Cl2N4O2
  • Molecular Weight : Approximately 249.12 g/mol

The structure features a methyl group, an amino group, and a pyrazole ring, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. The presence of the amino group enhances its interaction with bacterial targets, making it a candidate for further pharmacological studies against infections such as tuberculosis.

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. These properties make it a promising candidate for treating inflammatory diseases.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors within biological systems. This binding inhibits their activity, leading to altered metabolic pathways relevant to disease processes. The pyrazole ring plays a crucial role in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules .

Comparative Biological Activity

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoateContains additional methyl substitutionEnhanced antimicrobial properties
Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoateEthyl instead of methylPotential anti-inflammatory effects
Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoateDifferent methyl substitutionEnhanced anti-tuberculosis activity

This table illustrates how specific structural modifications influence the biological activity of pyrazole derivatives, emphasizing the importance of molecular design in drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel therapeutic agent .

Case Study 2: Anti-inflammatory Response

In vitro studies showed that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may serve as an effective anti-inflammatory agent in conditions characterized by excessive inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.